![molecular formula C17H20N4O4 B2466021 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034225-38-0](/img/structure/B2466021.png)
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
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Description
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H20N4O4 and its molecular weight is 344.371. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- This compound has shown promising anticonvulsant activity. In animal seizure models, it exhibited broad-spectrum effects, including protection against maximal electroshock (MES)-induced seizures and psychomotor 6 Hz (32 mA) seizures in mice .
- The most potent anticonvulsant activity was observed for compound 30, with a median effective dose (ED50) of 45.6 mg/kg in MES test and 39.5 mg/kg in the 6 Hz model. It also demonstrated favorable safety profiles and negligible hepatotoxicity .
- Compound 30 was effective in pain models. It showed activity in the formalin test of tonic pain, capsaicin-induced pain, and the oxaliplatin-induced neuropathic pain model in mice .
- The most plausible mechanism of action for compound 30 involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .
Anticonvulsant Properties
Pain Modulation
Mechanism of Action
Metabolic Stability and Safety
properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-12-16(20-8-3-2-4-13(20)19-12)17(24)18-7-10-25-11-9-21-14(22)5-6-15(21)23/h2-4,8H,5-7,9-11H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIRWUVGJDACNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCCOCCN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
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